Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate
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Overview
Description
METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes an imidazo[1,5-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-b]pyridazine derivatives with varying substituents. Examples include:
- METHYL 6-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE
- METHYL 7-AMINO-1-[(2-HYDROXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 7-amino-1-[(2-methoxyphenyl)methyl]-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-11-7-6-10-15(17)13-25-18(27)12-16(21(28)30-2)20-19(24-22(23)26(20)25)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H2,23,24) |
InChI Key |
LBOLUQBCDOXMCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C=C(C3=C(N=C(N32)N)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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